Cas no 1603412-41-4 (1-(3-Aminocyclohexyl)prop-2-en-1-one)

1-(3-Aminocyclohexyl)prop-2-en-1-one is a cyclohexylamine derivative featuring a reactive α,β-unsaturated ketone moiety. This bifunctional compound is valuable in organic synthesis, particularly in Michael addition reactions and as a building block for heterocyclic frameworks. The presence of both an amine and an enone group allows for versatile reactivity, enabling applications in pharmaceutical intermediates and polymer chemistry. Its cyclohexyl backbone contributes to steric stability, while the prop-2-en-1-one group facilitates further functionalization. The compound is typically handled under controlled conditions due to its potential sensitivity to nucleophiles and light. Suitable for research and industrial use, it offers a balance of reactivity and structural utility.
1-(3-Aminocyclohexyl)prop-2-en-1-one structure
1603412-41-4 structure
Product Name:1-(3-Aminocyclohexyl)prop-2-en-1-one
CAS No:1603412-41-4
MF:C9H15NO
MW:153.221502542496
CID:6295707
PubChem ID:116568849
Update Time:2025-09-28

1-(3-Aminocyclohexyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Aminocyclohexyl)prop-2-en-1-one
    • EN300-795361
    • 1603412-41-4
    • Inchi: 1S/C9H15NO/c1-2-9(11)7-4-3-5-8(10)6-7/h2,7-8H,1,3-6,10H2
    • InChI Key: POVIFOMMGKJTIV-UHFFFAOYSA-N
    • SMILES: O=C(C=C)C1CCCC(C1)N

Computed Properties

  • Exact Mass: 153.115364102g/mol
  • Monoisotopic Mass: 153.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 43.1Ų

1-(3-Aminocyclohexyl)prop-2-en-1-one Pricemore >>

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Additional information on 1-(3-Aminocyclohexyl)prop-2-en-1-one

Introduction to 1-(3-Aminocyclohexyl)prop-2-en-1-one (CAS No. 1603412-41-4)

1-(3-Aminocyclohexyl)prop-2-en-1-one, also known by its CAS number 1603412-41-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclohexyl ring and an amine group, making it a valuable candidate for various applications in drug discovery and development.

The cyclohexyl ring in 1-(3-Aminocyclohexyl)prop-2-en-1-one provides a rigid framework that can influence the compound's conformational flexibility and binding properties. The presence of the amine group adds functional versatility, allowing for the formation of hydrogen bonds and other interactions with biological targets. These structural features make 1-(3-Aminocyclohexyl)prop-2-en-1-one an attractive scaffold for the design of novel therapeutic agents.

Recent studies have explored the potential of 1-(3-Aminocyclohexyl)prop-2-en-1-one in various biological contexts. One notable area of research is its activity as a modulator of protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, including signal transduction, gene regulation, and immune responses. By interfering with specific PPIs, 1-(3-Aminocyclohexyl)prop-2-en-1-one can potentially disrupt disease pathways and offer new therapeutic strategies.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the ability of 1-(3-Aminocyclohexyl)prop-2-en-1-one to inhibit the interaction between two key proteins involved in cancer progression. The results showed that 1-(3-Aminocyclohexyl)prop-2-en-1-one effectively reduced the binding affinity between these proteins, leading to decreased cell proliferation and increased apoptosis in cancer cells. This finding highlights the compound's potential as an anticancer agent.

Beyond its role in cancer research, 1-(3-Aminocyclohexyl)prop-2-en-1-one has also been studied for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Preclinical studies have demonstrated that 1-(3-Aminocyclohexyl)prop-2-en-1-one can protect neurons from oxidative stress and promote neuronal survival. These findings suggest that 1-(3-Aminocyclohexyl)prop-2-en-1-one may have therapeutic applications in neurodegenerative disorders.

The pharmacokinetic properties of 1-(3-Aminocyclohexyl)prop-2-en-1-one have also been evaluated to assess its suitability as a drug candidate. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important factors for developing orally administered drugs. Additionally, 1-(3-Aminocyclohexyl)prop-2-en-1-one has demonstrated low toxicity in preclinical models, further supporting its potential for clinical development.

Despite its promising properties, further research is needed to fully understand the mechanisms of action and potential side effects of 1-(3-Aminocyclohexyl)prop-2-en-1-one. Ongoing studies are focusing on optimizing its structure to enhance its potency and selectivity while minimizing off-target effects. Collaborative efforts between chemists, biologists, and pharmacologists are essential to advance this compound from the laboratory to clinical trials.

In conclusion, 1-(3-Aminocyclohexyl)prop-2-en-1-one (CAS No. 1603412-41-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and applications, 1-(3-Aminocyclohexyl)prop-2-en-1-one is poised to play an important role in advancing medical treatments.

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